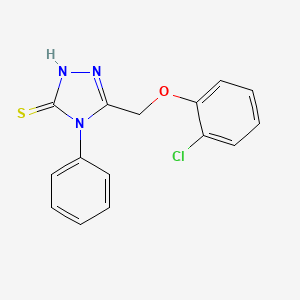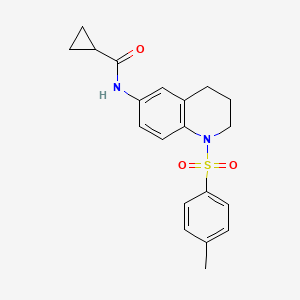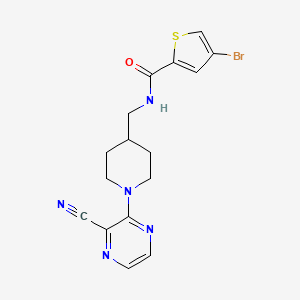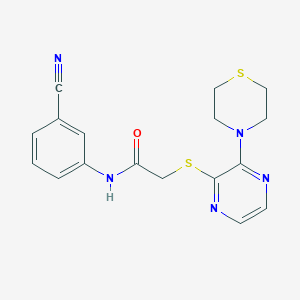
5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as CTZ, is a compound that has been extensively studied for its potential applications in scientific research. CTZ is a thiosemicarbazone derivative that belongs to the class of 1,2,4-triazole compounds. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has shown that derivatives of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit significant antibacterial properties. The synthesis process involves reactions with formaldehyde and different amines or thiols, leading to compounds with potential antibacterial applications (Ghattas et al., 2016).
Antitumor Activity
Some derivatives, specifically 3-thio-4-phenyl-5-(2-,4-benzyloxyphenyl)-1,2,4-triazoles, have been synthesized and demonstrated to possess antitumor activities. These findings highlight the potential for these compounds in cancer research and therapy (Григорян et al., 2012).
Corrosion Inhibition
A study on the inhibition efficiency of compounds like 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) reveals their significant role in preventing zinc corrosion in acidic media. The relationship between molecular structures and their inhibition efficiencies has been explored, suggesting their application in protecting metals from corrosion (Gece & Bilgiç, 2012).
Electrochemical Behavior
Electrochemical studies on thiotriazoles have provided insights into their electrooxidation processes in aqueous-alcoholic media. These compounds display redox behavior that could be beneficial for electrochemical applications (Fotouhi et al., 2002).
Anti-Inflammatory and Molluscicidal Agents
Research involving the synthesis of fused and non-fused 1,2,4-triazoles with a (2,4-dichlorophenoxy) moiety has demonstrated these compounds' potential as anti-inflammatory and molluscicidal agents. This underscores the diverse biological activities and applications of such derivatives (El Shehry et al., 2010).
Propriétés
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-8-4-5-9-13(12)20-10-14-17-18-15(21)19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOKCEDDNKPMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine](/img/structure/B2588828.png)
![N-Benzyl-4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2588830.png)




![Methyl 3-{2-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2588836.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2588837.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2588839.png)
![N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide](/img/structure/B2588840.png)


![2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B2588847.png)